Cas no 1351632-82-0 ((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)

(3,4-Dimethoxyphenyl)methyl 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride is a synthetic organic compound featuring a substituted indole core linked to a dimethoxyphenylmethylamine moiety via an ethylamine bridge. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications. Its structural complexity, combining indole and phenylmethylamine pharmacophores, suggests potential utility in medicinal chemistry and neuroscience studies. The presence of methoxy and methyl substituents may influence receptor binding affinity and metabolic stability. This compound is typically used in controlled laboratory settings for pharmacological investigations due to its defined molecular architecture and purity. Proper handling and storage under inert conditions are recommended to maintain integrity.
(3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride structure
1351632-82-0 structure
Product name:(3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride
CAS No:1351632-82-0
MF:C21H27ClN2O2
MW:374.904284715652
CID:6427467
PubChem ID:71779191

(3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride
    • N-[(3,4-dimethoxyphenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine:hydrochloride
    • [(3,4-DIMETHOXYPHENYL)METHYL][2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE
    • N-[(3,4-dimethoxyphenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
    • 1351632-82-0
    • N-(3,4-dimethoxybenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
    • AKOS026681500
    • F2184-0155
    • Inchi: 1S/C21H26N2O2.ClH/c1-14-5-7-19-18(11-14)17(15(2)23-19)9-10-22-13-16-6-8-20(24-3)21(12-16)25-4;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H
    • InChI Key: FSFFXTXBWNFSQS-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(OC)C(OC)=C1)CC1C2=C(NC=1C)C=CC(C)=C2.[H]Cl

Computed Properties

  • Exact Mass: 374.1761058g/mol
  • Monoisotopic Mass: 374.1761058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 405
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų

(3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2184-0155-20mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2184-0155-1mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2184-0155-4mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2184-0155-30mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2184-0155-20μmol
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2184-0155-50mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2184-0155-3mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2184-0155-15mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2184-0155-10mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2184-0155-25mg
[(3,4-dimethoxyphenyl)methyl][2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
1351632-82-0 90%+
25mg
$109.0 2023-05-16

Additional information on (3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride

Introduction to (3,4-Dimethoxyphenyl)methyl 2-(2,5-Dimethyl-1H-indol-3-yl)Ethylamine Hydrochloride (CAS No. 1351632-82-0)

The compound (3,4-Dimethoxyphenyl)methyl 2-(2,5-Dimethyl-1H-indol-3-yl)Ethylamine Hydrochloride with CAS No. 1351632-82-0 is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a dimethoxyphenyl group and a dimethylindole moiety, both of which contribute to its unique chemical properties and potential biological activities.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as stereo-selective synthesis and multi-component reactions. These methods have not only improved the yield and purity of the compound but also opened new avenues for exploring its applications in drug discovery. The dimethoxyphenyl group is known for its ability to enhance the pharmacokinetic properties of molecules, while the dimethylindole moiety is associated with potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

From a pharmacological perspective, this compound has shown promising results in preclinical studies targeting various disease states. For instance, research published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry* has demonstrated its potential as a novel therapeutic agent for neurodegenerative disorders. The compound's ability to modulate key signaling pathways involved in neuroprotection has been extensively studied, with findings suggesting its role in mitigating oxidative stress and inflammation in neuronal cells.

In addition to its pharmacological applications, the synthesis and characterization of this compound have contributed significantly to our understanding of heterocyclic chemistry. The indole ring system, a hallmark of many bioactive molecules, has been extensively studied in this context. Researchers have employed advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography to elucidate the compound's molecular structure and conformational dynamics. These insights have been instrumental in designing more efficient synthetic routes and optimizing the compound's bioavailability.

Furthermore, the integration of computational chemistry tools has played a pivotal role in predicting the compound's interactions with biological targets. Molecular docking studies have revealed potential binding affinities with key proteins implicated in various pathological conditions. For example, simulations suggest that the compound may interact with enzymes involved in lipid metabolism, offering new possibilities for its application in treating metabolic disorders.

Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of this compound as a potential therapeutic agent. Early results indicate favorable pharmacokinetic profiles and minimal adverse effects, which are critical factors for its translation into clinical practice. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a marketable drug.

In conclusion, (3,4-Dimethoxyphenyl)methyl 2-(2,5-Dimethyl-1H-indol-3-yl)Ethylamine Hydrochloride (CAS No. 1351632-82-0) represents a significant advancement in chemical synthesis and drug discovery. Its unique molecular architecture, coupled with emerging research findings, positions it as a promising candidate for addressing unmet medical needs across diverse therapeutic areas.

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